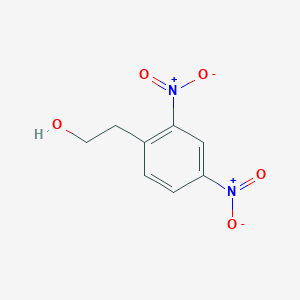

2-(2,4-Dinitrophenyl)ethanol

Vue d'ensemble

Description

2-(2,4-Dinitrophenyl)ethanol is an organic compound with the molecular formula C8H8N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring, and an ethanol group attached to the 2 position. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dinitrophenyl)ethanol typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by the reduction of the nitro groups to amino groups and subsequent reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale nitration reactors and reduction systems. The process begins with the nitration of phenol using a mixture of nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction with ethylene oxide under controlled conditions to yield the target compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2,4-Dinitrophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides and strong bases are often employed.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl ethanol derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Detection of Metal Ions:

DNP-EtOH has been utilized in the development of sensitive analytical methods for detecting metal ions. For instance, derivatives like N-(2,4-dinitrophenyl)-rhodamine B hydrazide have shown high selectivity for Cu ions due to their unique optical properties. This application is crucial in environmental monitoring and biomedical diagnostics .

Fluorescent Probes:

The compound serves as a fluorescent probe in various assays. Its ability to form complexes with metal ions allows for the development of highly sensitive detection methods. The fluorescence intensity changes upon binding with specific ions, making it a valuable tool in biochemical assays .

Pharmaceutical Applications

Drug Development:

DNP-EtOH is investigated for its potential role in drug formulations. Its ability to modulate metabolic pathways makes it a candidate for developing medications targeting metabolic disorders. The compound's interaction with mitochondrial functions has implications for treating conditions related to energy metabolism .

Toxicological Studies:

Research indicates that DNP-EtOH can affect glucose regulation and metabolic rates in biological systems. Studies involving rodent models have demonstrated that exposure to dinitrophenols can lead to significant physiological changes, including increased basal metabolic rates and potential toxic effects on various organs .

Environmental Monitoring

Assessment of Contaminants:

DNP-EtOH derivatives are used in environmental science to assess the presence of pollutants. Their reactivity with various environmental contaminants allows researchers to develop methods for monitoring water quality and soil health. This application is particularly relevant in assessing the impact of industrial waste on ecosystems .

Data Tables

Case Studies

-

Metal Ion Detection:

A study demonstrated the use of DNP-EtOH derivatives as fluorescent probes capable of selectively detecting Cu ions with high sensitivity, enhancing detection methods in both laboratory and field settings. -

Pharmacological Research:

Investigations into the effects of DNP-EtOH on glucose metabolism revealed insights into its potential applications in treating obesity and diabetes by modulating energy expenditure through mitochondrial pathways. -

Environmental Impact Assessment:

Case studies highlighted the effectiveness of DNP-EtOH-based methods for detecting heavy metals in contaminated water sources, showcasing its utility in environmental monitoring programs.

Mécanisme D'action

The mechanism of action of 2-(2,4-Dinitrophenyl)ethanol involves its ability to act as a nucleophile in various chemical reactions. The nitro groups on the benzene ring enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, it can interact with proteins and enzymes, affecting their function and activity.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenol: Shares the nitro groups but lacks the ethanol group.

2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an ethanol group.

2,4-Dinitroanisole: Has a methoxy group in place of the ethanol group.

Uniqueness: 2-(2,4-Dinitrophenyl)ethanol is unique due to the presence of both nitro groups and an ethanol group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its analogs.

Activité Biologique

2-(2,4-Dinitrophenyl)ethanol, also known as DNP-ethanol, is a compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 4836-69-5

- Molecular Formula : CHNO

- Molecular Weight : 196.16 g/mol

The compound features a dinitrophenyl group attached to an ethanol moiety, which contributes to its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : DNP-ethanol has been shown to inhibit various enzymes involved in metabolic processes. For instance, it can affect mitochondrial respiration by uncoupling oxidative phosphorylation, leading to increased metabolic rates and potential hyperthermia .

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which may lead to cellular damage and apoptosis in certain cell types .

- Cellular Signaling Pathways : DNP-ethanol interacts with signaling pathways related to energy metabolism and apoptosis. Its ability to alter cellular signaling can have implications in cancer research and treatment strategies .

Toxicological Profile

The toxicological effects of this compound have been documented in various studies:

- Acute Toxicity : Exposure to high doses can result in symptoms such as hyperthermia, increased metabolic rate, and respiratory distress. In animal studies, doses around 20 mg/kg/day have shown significant adverse effects on glucose regulation and overall metabolism .

- Chronic Exposure : Long-term exposure has been associated with weight loss, neurological symptoms (e.g., confusion), and organ damage due to sustained hypermetabolic states .

Case Studies

- Human Exposure Incidents : Reports indicate that accidental ingestion or occupational exposure to dinitrophenol derivatives has led to severe health outcomes, including hyperthermia and multiple organ failure. Autopsy findings commonly reveal edema and congestion in vital organs .

- Animal Studies : Research involving rodent models has demonstrated dose-dependent effects of DNP on body temperature regulation and metabolic rate. Studies highlighted the correlation between increased body temperature and secondary health effects such as respiratory distress and organ damage .

Research Findings

Recent studies have elucidated the following key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Bakke & Lawrence (1965) | Documented the effects of DNP on metabolic rate in rodents; observed hyperthermia as a primary effect. |

| Caldeira da Silva et al. (2008) | Investigated the neurotoxic effects of DNP; noted cognitive impairment associated with chronic exposure. |

| Gibson (1973) | Highlighted the relationship between DNP exposure and respiratory distress in animal models; emphasized the need for caution in handling the compound. |

Propriétés

IUPAC Name |

2-(2,4-dinitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONMTYOVKUOHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474106 | |

| Record name | 2-(2,4-dinitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-69-5 | |

| Record name | 2-(2,4-dinitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.